molecular formula C26H31NO4 B13550450 (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid

Cat. No.: B13550450
M. Wt: 421.5 g/mol
InChI Key: DKDJBFBBLLZMRX-IBGZPJMESA-N
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Description

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is an unnatural amino acid derivative featuring:

  • Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the amino terminus, a staple in solid-phase peptide synthesis (SPPS) for its orthogonality under basic conditions .
  • Cyclohexyl side chain: A hydrophobic cyclohexyl substituent at the C5 position, which enhances steric bulk and influences peptide conformation .
  • Stereochemistry: The (3S) configuration ensures chiral specificity, critical for biological activity and structural mimicry in peptide-based therapeutics .

This compound is primarily used in peptide mimetics and drug discovery, where its hydrophobic and stereochemical properties enable tailored interactions with biological targets.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(3S)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

DKDJBFBBLLZMRX-IBGZPJMESA-N

Isomeric SMILES

C1CCC(CC1)CC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves:

  • Starting from the corresponding amino acid or hydroxy acid precursor bearing the cyclohexyl substituent.
  • Protection of the amino group with the Fmoc group using standard carbamate formation chemistry.
  • Purification and characterization to confirm the structure and purity.

Solid-Phase Peptide Synthesis (SPPS) Approach

A predominant method for preparing this compound, especially in its protected form, is through SPPS techniques employing Fmoc chemistry. The following summarizes the detailed procedure:

Step Description Reagents/Conditions Notes
1 Resin Preparation TentaGel S Ram resin swelled in N-methylpyrrolidone (NMP) Resin loading ~0.25 mmol/g
2 Coupling of Fmoc-Amino Acid Fmoc-amino acid dissolved in NMP/DMF/DCM (1:1:1, 0.2 M) with HATU or COMU (0.5 M), DIPEA (2.0 M) Microwave heating at 75°C for 5 min with nitrogen bubbling
3 Fmoc Deprotection 20% piperidine in DMF, microwave heated (30 sec at 40°C, then 3 min at 75°C) Efficient removal of Fmoc group
4 Side Chain Acylation (Optional) Introduction of orthogonal protecting groups or acylation moieties Hydrazine hydrate for selective cleavage
5 Cleavage from Resin TFA/TIS/water (95/2.5/2.5) at room temperature for 2 h Crude peptide precipitated with diethyl ether
6 Purification Preparative reverse-phase HPLC Purity >90% confirmed by HPLC and MS

This method allows for the incorporation of the (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid residue into peptides or to isolate it as a monomeric unit.

Solution-Phase Synthesis

Although less common for this specific compound due to its use in peptide synthesis, solution-phase methods involve:

  • Protection of the free amino group of (3S)-5-cyclohexyl-3-aminopentanoic acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dioxane or DMF).
  • The reaction is typically performed under mild conditions to avoid racemization.
  • Purification by recrystallization or chromatographic methods.

Alternative Protecting Group Strategies

While Fmoc is the standard protecting group for this compound, alternative methods include:

  • Use of Boc (tert-butyloxycarbonyl) protecting group for different synthetic routes, though this is less common for SPPS applications involving this compound.
  • Orthogonal protection strategies for side chains when incorporated into peptides, employing ivDde or Dde groups for selective deprotection.

Reaction Conditions and Yields

Parameter Typical Conditions Observed Yield Notes
Coupling Reagents HATU/DIPEA or COMU/DIPEA >90% coupling efficiency Microwave-assisted coupling improves speed and yield
Deprotection 20% piperidine in DMF, microwave-assisted >95% Fmoc removal Short reaction times minimize side reactions
Cleavage TFA/TIS/water (95/2.5/2.5), 2 h at room temp High recovery of product Standard cleavage cocktail for peptide synthesis
Purification Reverse-phase HPLC >90% purity Analytical HPLC and MS confirm purity and identity

Analytical Characterization

  • HPLC: Used for purity assessment post-synthesis and purification.
  • Mass Spectrometry (MS): Confirms molecular weight and identity.
  • NMR Spectroscopy: For structural confirmation, especially to verify stereochemistry and protecting group integrity.
  • Optical Rotation: To confirm stereochemical purity (3S configuration).

Summary Table of Preparation Techniques

Method Description Advantages Limitations References
Solid-Phase Peptide Synthesis (SPPS) Microwave-assisted Fmoc chemistry on resin High purity, rapid synthesis, scalable Requires specialized equipment, resin cost
Solution-Phase Fmoc Protection Reaction of amino acid with Fmoc-Cl in solution Simpler setup, accessible reagents Lower throughput, purification needed General peptide synthesis literature
Orthogonal Protection Strategies Use of ivDde/Dde for side chain protection Selective deprotection, versatility More complex synthesis steps

Chemical Reactions Analysis

Types of Reactions

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyclohexyl group provides hydrophobic interactions, while the pentanoic acid moiety can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Similar Fmoc-protected amino acids differ in side-chain substituents, stereochemistry, and backbone modifications. Key analogs include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Key Features Molecular Formula Optical Rotation ([α]D) Applications Reference
(3S)-5-cyclohexyl-3-(Fmoc-amino)pentanoic acid Cyclohexyl side chain; (3S) configuration C₂₆H₃₀N₂O₄ Not reported Peptide mimetics, SPPS
(S)-2-(Fmoc-amino)-5-(piperidin-1-yl)pentanoic acid (2a) Piperidinyl side chain; tertiary amine functionality C₂₉H₃₅N₃O₄ −8.9 (c=1.2 in DMF) Cell-penetrating peptides
(S)-5-(azepan-1-yl)-2-(Fmoc-amino)pentanoic acid (2b) Azepane ring; enhanced flexibility C₃₀H₃₇N₃O₄ −10.3 (c=1.0 in DMF) Conformational studies
5-(Fmoc-amino)valeric acid Linear pentanoic acid backbone; no cyclohexyl group C₂₀H₂₁N₂O₄ Not reported Linker in bioconjugation
(S)-3-((Fmoc-amino)-5-methylhexanoic acid Branched 5-methylhexanoic chain; increased hydrophobicity C₂₂H₂₅N₂O₄ Not reported Hydrophobic peptide motifs
(S)-3-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid (7) Shorter backbone (C4); piperidinyl substituent C₂₅H₃₁N₃O₄ +2.3 (c=1.2 in DMF) Peptide stapling

Physicochemical Properties

  • Hydrophobicity: The cyclohexyl group in the target compound increases logP compared to linear analogs like 5-(Fmoc-amino)valeric acid .
  • Optical Activity : Varied [α]D values (e.g., −10.3 for 2b vs. +2.3 for 7) reflect stereochemical and conformational differences .

Biological Activity

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a synthetic compound with a complex structure that includes both aliphatic and aromatic components. Its unique configuration allows for various biological activities, making it a subject of interest in pharmaceutical research and organic synthesis.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H31NO4
  • Molecular Weight : 421.5 g/mol
  • Structural Features :
    • Cyclohexyl group contributing to hydrophobic properties.
    • Fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Biological Activities

The biological activity of this compound can be inferred from its structural similarities to known bioactive molecules. Potential activities include:

  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting microbial growth.
  • Antitumor Properties : The presence of the Fmoc group suggests possible applications in cancer research, particularly in the development of peptide-based therapeutics.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties, which could be relevant for neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid. Here are some notable findings:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityNotable Findings
5-Cyclohexyl-L-alanineCyclohexane ring, L-amino acidAntimicrobialEffective against various bacterial strains
Fmoc-L-valineFmoc protecting group, branched-chain amino acidAntitumorInhibits tumor cell proliferation in vitro
5-Cyclopentyl-L-alanineCyclopentane ring, L-amino acidNeuroprotectiveDemonstrated protective effects in neuronal models

The mechanism of action for (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid may involve:

  • Interaction with Enzymes : The Fmoc group provides stability during chemical reactions, while the cyclohexyl moiety may enhance binding affinity to various biological targets.
  • Modulation of Biological Pathways : Through its interactions, this compound could influence signaling pathways relevant to cancer progression or microbial resistance.

Future Directions and Applications

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile in living organisms.
  • Peptide Synthesis Applications : Leveraging the Fmoc protecting group for developing novel peptide-based drugs.
  • Mechanistic Studies : Further exploration into how this compound interacts with specific molecular targets to elucidate its therapeutic potential.

Q & A

Basic: What is the structural significance of the Fmoc group in (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, and how does it facilitate peptide synthesis?

Answer:
The fluorenylmethoxycarbonyl (Fmoc) group is a protecting group for amines, preventing unwanted side reactions during peptide synthesis. Its UV-active fluorenyl moiety allows for easy monitoring via HPLC. The Fmoc group is base-labile, enabling selective removal under mild conditions (e.g., 20% piperidine in DMF) without disrupting acid-sensitive peptide bonds. This compound’s Fmoc-protected amino group ensures regioselective coupling in solid-phase synthesis, critical for constructing complex peptides .

Advanced: How can enantiomeric purity be maintained during the synthesis of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid?

Answer:
Enantiomeric purity requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or enzymatic resolution may be employed to preserve the (3S) configuration. Reaction conditions (e.g., low temperature, anhydrous solvents) must minimize racemization. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are essential for verifying stereochemical integrity post-synthesis. Evidence suggests using DMF as a solvent and monitoring pH to stabilize intermediates .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the cyclohexyl, Fmoc, and pentanoic acid moieties. For example, the fluorenyl protons resonate at δ 7.2–7.8 ppm.
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (λ = 265–300 nm) assesses purity and monitors Fmoc deprotection.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 484.2) .

Advanced: How can researchers address contradictory solubility data for this compound in aqueous vs. organic solvents?

Answer:
Contradictions arise from pH-dependent ionization of the carboxylic acid group. In acidic conditions (pH < 3), the protonated form is hydrophobic, favoring organic solvents (e.g., DCM). Under basic conditions (pH > 5), the deprotonated carboxylate increases aqueous solubility. Solubility studies should specify pH, ionic strength, and co-solvents. For biological assays, use buffered solutions with 10–20% DMSO to balance solubility and stability .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B for eye irritation).
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation).
  • Storage: Store at 2–8°C in airtight containers to prevent degradation.
  • Waste Disposal: Collect in approved containers for incineration; avoid aqueous drains due to environmental toxicity .

Advanced: How can degradation pathways of this compound be analyzed under varying pH conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H2O) conditions at 40°C. Monitor via HPLC to track Fmoc cleavage or cyclohexyl group oxidation.
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life. For example, hydrolysis of the Fmoc group follows first-order kinetics under acidic conditions.
  • Mass Spectrometry: Identify degradation products (e.g., fluorenylmethanol or pentanoic acid derivatives) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Peptide Synthesis: As an Fmoc-protected building block for introducing cyclohexyl side chains, enhancing lipophilicity in drug candidates.
  • Enzyme Inhibition: The cyclohexyl group may interact with hydrophobic enzyme pockets, making it useful in protease inhibitor design.
  • Bioconjugation: The carboxylic acid enables coupling to amine-containing biomolecules via EDC/NHS chemistry .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding to proteases or receptors. The cyclohexyl group’s van der Waals interactions can be prioritized.
  • Molecular Dynamics (MD): Simulate solvation effects and conformational stability in lipid bilayers.
  • QSAR Studies: Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

  • Byproducts: Unreacted Fmoc-Cl or cyclohexyl intermediates.
  • Purification: Flash chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient).
  • Quality Control: IPC (in-process control) via TLC or LC-MS to track reaction progress .

Advanced: How does the cyclohexyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity: Increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability: The bulky cyclohexyl group may resist cytochrome P450 oxidation, prolonging half-life.
  • Toxicity: Assess via in vitro hepatocyte assays; cyclohexyl moieties can alter mitochondrial membrane potential .

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